molecular formula C15H24N2O3S B10965408 1-Butyl-4-[(3-methoxyphenyl)sulfonyl]piperazine

1-Butyl-4-[(3-methoxyphenyl)sulfonyl]piperazine

Cat. No.: B10965408
M. Wt: 312.4 g/mol
InChI Key: JTQWJODPBRFLHZ-UHFFFAOYSA-N
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Description

1-Butyl-4-[(3-methoxyphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This specific compound features a butyl group attached to one nitrogen atom and a 3-methoxyphenylsulfonyl group attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-4-[(3-methoxyphenyl)sulfonyl]piperazine typically involves the reaction of 1-butylpiperazine with 3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4-[(3-methoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Products may include 1-butyl-4-[(3-hydroxyphenyl)sulfonyl]piperazine or 1-butyl-4-[(3-carboxyphenyl)sulfonyl]piperazine.

    Reduction: Products may include 1-butyl-4-[(3-methylthiophenyl)sulfonyl]piperazine.

    Substitution: Products may include 1-butyl-4-[(3-alkoxyphenyl)sulfonyl]piperazine.

Scientific Research Applications

1-Butyl-4-[(3-methoxyphenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Butyl-4-[(3-methoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-4-[(3-methoxyphenyl)sulfonyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H24N2O3S

Molecular Weight

312.4 g/mol

IUPAC Name

1-butyl-4-(3-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C15H24N2O3S/c1-3-4-8-16-9-11-17(12-10-16)21(18,19)15-7-5-6-14(13-15)20-2/h5-7,13H,3-4,8-12H2,1-2H3

InChI Key

JTQWJODPBRFLHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)OC

Origin of Product

United States

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